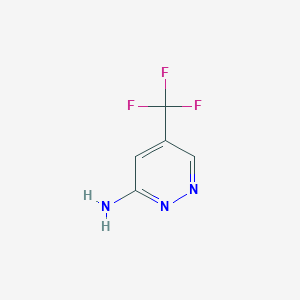

5-(Trifluoromethyl)pyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHGKWPZNCTIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridazin-3-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical and spectroscopic properties, proposes a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and potential applications. By combining the unique electronic characteristics of the pyridazine ring with the pharmacological benefits of the trifluoromethyl group, this molecule serves as a valuable scaffold in the design of novel bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Fluorinated Pyridazines

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among them, the pyridazine ring offers a unique combination of properties: it possesses a high dipole moment, weak basicity, and two adjacent nitrogen atoms that act as robust hydrogen bond acceptors.[1] These features can be instrumental in achieving potent and selective drug-target interactions.[1]

The strategic incorporation of fluorine or trifluoromethyl (CF₃) groups is a cornerstone of modern drug design.[2] The CF₃ group is a powerful modulator of a molecule's physicochemical profile; it can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by altering lipophilicity.[2]

This compound, CAS No. 1211591-88-6, represents a powerful convergence of these two structural motifs. It combines the pyridazine core, a scaffold present in approved drugs, with the pharmacologically advantageous trifluoromethyl group.[1][3] This makes it a highly sought-after building block for creating new chemical entities with tailored properties for therapeutic intervention.

Core Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and integration into medicinal chemistry workflows.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1211591-88-6 | [3][4][5][6] |

| Molecular Formula | C₅H₄F₃N₃ | [4][5][7] |

| Molecular Weight | 163.10 g/mol | [5] |

| Monoisotopic Mass | 163.03574 Da | [7] |

| Boiling Point | 294.8 ± 40.0 °C (Predicted) | [6] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [6] |

| XlogP (Predicted) | 0.4 | [7] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry | [6] |

| Purity | ≥95% (Commercially available) | [3] |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are paramount in research. The expected analytical data for this compound are crucial for its identification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing CF₃ group and the electron-donating NH₂ group.

-

¹³C NMR: The carbon spectrum should display five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet is expected in the fluorine NMR spectrum, characteristic of the three equivalent fluorine atoms of the CF₃ group. This is a definitive test for the presence of the trifluoromethyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted mass-to-charge ratios for various adducts are essential for identification in complex mixtures or during reaction monitoring.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.04302 |

| [M+Na]⁺ | 186.02496 |

| [M+K]⁺ | 201.99890 |

| [M-H]⁻ | 162.02846 |

| Data sourced from PubChemLite predictions.[7] |

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, a plausible and chemically sound synthetic route can be proposed based on established pyridazine chemistry.

Proposed Synthetic Strategy

A logical approach involves the cyclocondensation of a trifluoromethylated 1,4-dicarbonyl equivalent with hydrazine to form the pyridazine core, followed by functional group interconversion to introduce the amine.

Caption: Proposed workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

This protocol is a representative example and has not been optimized. It is intended to illustrate the practical steps derived from the proposed strategy.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine

-

Rationale: A chloropyridazine intermediate is a versatile precursor for nucleophilic substitution to introduce the amine group.

-

Procedure: To a cooled (0°C) solution of a suitable trifluoromethylated 1,4-dicarbonyl precursor in ethanol, add hydrazine hydrate dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Cool the mixture, remove the solvent under reduced pressure, and treat the crude pyridazinone intermediate with phosphorus oxychloride (POCl₃) at reflux to install the chloro group.

-

Carefully quench the reaction with ice water, neutralize, and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to yield 3-chloro-5-(trifluoromethyl)pyridazine.

Step 2: Amination to this compound

-

Rationale: The chloro group can be displaced by an amine source, such as ammonia, under pressure and heat.

-

Procedure: In a sealed pressure vessel, dissolve 3-chloro-5-(trifluoromethyl)pyridazine in a solution of ammonia in methanol (7N).

-

Heat the vessel to 100-120°C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Trustworthiness Check: The reaction must be performed in a properly rated pressure vessel behind a blast shield due to the high pressures generated.

-

After cooling to room temperature, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, this compound.

Reactivity Profile

The molecule possesses two primary sites for further chemical modification: the amino group and the pyridazine ring itself.

-

N-Functionalization: The primary amine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and reductive amination to generate a diverse library of derivatives.

-

Ring Functionalization: The pyridazine ring is electron-deficient, particularly due to the CF₃ group, making it susceptible to nucleophilic aromatic substitution under certain conditions. The ring nitrogens can also be targeted for N-oxidation.

-

Cross-Coupling: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents.

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold for bioactive molecules. The 3-aminopyridazine core is a privileged structure, appearing in several approved drugs, highlighting its compatibility with biological targets.[1]

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A patent application has identified pyridazinyl amino derivatives as potential inhibitors of ALK5 (TGF-β type I receptor), a key target in fibrosis and cancer research.[8] This compound is an ideal starting point for exploring this and other kinase target families.

-

CNS Disorders: The pyridazine heterocycle is present in drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the scaffold can be tuned to optimize blood-brain barrier penetration and target engagement.

-

Agrochemicals: Trifluoromethylated heterocycles are extensively used in the development of modern herbicides, fungicides, and insecticides due to their enhanced potency and favorable environmental profiles.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory. The toxicological properties of this specific compound have not been thoroughly investigated.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[6] Protect from light to prevent degradation.

Conclusion

This compound is a high-value chemical scaffold that strategically combines the desirable features of the pyridazine ring and the trifluoromethyl group. Its well-defined physicochemical properties, predictable reactivity, and relevance to established pharmacophores make it an essential tool for medicinal chemists and researchers. Its application in the synthesis of kinase inhibitors and other potential therapeutics underscores its importance in the ongoing quest for novel and effective drugs.

References

-

Apollo Scientific. This compound.

-

PubChem. 5-(Trifluoromethyl)pyridin-3-amine.

-

LookChem. This compound - weifang yangxu group co.,ltd.

-

Fisher Scientific. eMolecules this compound.

-

Capot Chemical. MSDS of 5-(Trifluoromethyl)pyridin-3-amine.

-

Sunway Pharm Ltd. This compound - CAS:1211591-88-6.

-

ChemicalBook. This compound CAS#: 1211591-88-6.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Synquest Labs. 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.

-

Fluorochem. Safety Data Sheet.

-

Biosynth. Safety Data Sheet.

-

PubChemLite. This compound (C5H4F3N3).

-

PubChemLite. 5-methyl-6-(trifluoromethyl)pyridazin-3-amine.

-

Shimizu, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021.

-

PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.

-

Al-Tel, T. H. The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 2023.

-

Google Patents. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1211591-88-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound, CasNo.1211591-88-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. This compound - CAS:1211591-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 1211591-88-6 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C5H4F3N3) [pubchemlite.lcsb.uni.lu]

- 8. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. capotchem.com [capotchem.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

A Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6): A Key Building Block for Advanced Agrochemicals

Abstract

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyridazin-3-amine, CAS number 1211591-88-6. It is a fluorinated heterocyclic amine that has emerged as a critical building block, particularly in the synthesis of advanced tetracyclic pesticides. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the compound's properties, plausible synthetic strategies, and its core application in the development of next-generation agrochemicals. The guide emphasizes the causality behind its chemical utility and provides detailed protocols for its application, grounded in patent literature.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly alter a molecule's physicochemical and biological properties.[1] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modify electronic properties to improve binding affinity to biological targets.

This compound combines this powerful functional group with a pyridazine core, a nitrogen-containing heterocycle known for its diverse biological activities. This combination makes it a highly valuable and sought-after intermediate for creating complex molecules with fine-tuned properties. While its applications could theoretically span both pharmaceutical and agrochemical development, current public domain literature, primarily patents, points to its significant role as a precursor in the synthesis of potent pesticidally active compounds.[2] This guide will focus on its established role as a key reactant in this field.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a solid at room temperature and key data are summarized below. It should be noted that some properties, such as boiling point and density, are predicted values from chemical databases.

| Property | Value | Source |

| CAS Number | 1211591-88-6 | N/A |

| Molecular Formula | C₅H₄F₃N₃ | [Sunway Pharm] |

| Molecular Weight | 163.10 g/mol | [Sunway Pharm] |

| Predicted Boiling Point | 294.8 ± 40.0 °C | [ChemicalBook] |

| Predicted Density | 1.460 ± 0.06 g/cm³ | [ChemicalBook] |

| Predicted pKa | 2.13 ± 0.10 | [ChemicalBook] |

| Predicted XlogP | 0.4 | [PubChemLite] |

| Storage Temperature | 2-8°C (Protect from light) | [ChemicalBook] |

Synthesis and Characterization

3.1. Plausible Synthetic Routes

While this compound is commercially available from various suppliers, a specific, peer-reviewed synthesis protocol is not readily found in public literature.[3] However, based on established methodologies for constructing the 3-aminopyridazine scaffold, a plausible and efficient route can be proposed. A general and widely cited method involves the cyclocondensation of a β-ketonitrile with hydrazine.[4]

A plausible precursor for this synthesis would be 4,4,4-trifluoro-3-oxobutanenitrile. The reaction would proceed as follows:

-

Reactant 1: 4,4,4-Trifluoro-3-oxobutanenitrile

-

Reactant 2: Hydrazine hydrate

-

Reaction: The hydrazine would react with the dicarbonyl functionality of the ketonitrile, leading to a cyclocondensation reaction.

-

Product: Formation of the pyridazine ring, yielding this compound.

An alternative conceptual route, drawing parallels from pyridine chemistry, could involve the amination of a suitable precursor like 3-chloro-5-(trifluoromethyl)pyridazine. A patented process for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine involves reacting the corresponding dichloro-precursor with aqueous ammonia under heat and pressure in an autoclave.[5] A similar nucleophilic aromatic substitution could potentially be applied to a chloro-pyridazine precursor to yield the target amine.

3.2. Characterization

As with the synthesis, public domain experimental spectral data (such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry) for this specific compound is scarce. For research and development purposes, it is imperative to obtain a Certificate of Analysis (CoA) from the commercial supplier, which will include definitive characterization data and purity assessment (typically >95%).[3] PubChemLite does provide predicted collision cross-section (CCS) values for various adducts in mass spectrometry, which can aid in preliminary identification.[6]

Core Application in Agrochemical Synthesis

The primary documented application of this compound is as a key nucleophilic intermediate in the synthesis of complex tetracyclic pesticides. Patent literature details its use in building larger, biologically active molecules.

4.1. Role as a Nucleophilic Building Block

The exocyclic amine group (-NH₂) on the pyridazine ring is a potent nucleophile, making it an ideal reaction partner for electrophilic substrates. This reactivity is central to its utility. In a key example from the patent literature, this compound is used to construct a more complex heterocyclic system via a nucleophilic substitution reaction.

4.2. Experimental Protocol: Synthesis of a Tetracyclic Precursor

The following protocol is adapted from patent literature describing the reaction of this compound with an electrophilic partner to form a key intermediate for a pesticide.

Objective: To synthesize a substituted aminopyridazine via nucleophilic aromatic substitution.

Materials:

-

This compound (CAS 1211591-88-6)

-

An appropriate electrophilic substrate (e.g., a chloro-substituted heterocycle)

-

Magnesium Oxide (MgO)

-

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Vessel Preparation: To a suitable reaction vessel, add this compound (1.0 equivalent).

-

Solvent Addition: Suspend the starting material in acetonitrile (approx. 7 mL per mmol of amine).

-

Base Addition: Add Magnesium Oxide (approx. 2.0 equivalents). The use of a mild inorganic base like MgO is crucial; it acts as an acid scavenger, neutralizing the HCl generated during the reaction without being overly reactive to hydrolyze other functional groups.

-

Electrophile Addition: Add the electrophilic coupling partner (approx. 1.0 equivalent).

-

Reaction Conditions: Heat the resulting mixture to 90°C and stir overnight. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Workup - Filtration: After cooling, filter the reaction mixture to remove the magnesium oxide and any salts formed.

-

Workup - Extraction: Concentrate the filtrate under vacuum. Dissolve the resulting solid in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

-

Workup - Drying and Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The workflow for this crucial synthetic step is visualized below.

The Strategic Value of the Trifluoromethyl-Pyridazine Motif

The design of a successful bioactive molecule, whether a pharmaceutical or a pesticide, involves a multi-parameter optimization process. The this compound scaffold provides clear advantages that address several of these parameters simultaneously. The logical relationship between its structural features and desired outcomes is a key aspect of its value in molecular design.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated area or fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information. The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light to ensure its stability and integrity.[7]

Conclusion and Future Outlook

This compound stands out as a valuable and specialized building block for modern chemical synthesis. Its documented role in the creation of complex agrochemicals highlights the strategic importance of combining a trifluoromethyl group with a reactive heterocyclic core. While its current public applications are concentrated in the agrochemical sector, the underlying principles of its design—metabolic blocking, modulation of electronics, and synthetic utility—are universally applicable. It is plausible that this intermediate will find future applications in medicinal chemistry and materials science as researchers continue to explore the chemical space of fluorinated heterocycles. The key to unlocking its full potential lies in the continued development of innovative synthetic methodologies that leverage its unique reactivity.

References

-

Sitamze, J. M., Schmitt, M., & Wermuth, C. G. (n.d.). A general and convenient synthesis of 3-aminopyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

PubChemLite. This compound (C5H4F3N3). [Link]

-

PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. [Link]

-

Fujikawa, K., & Ishii, H. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Google P

- Google Patents. CN107108612B - Pesticidally active tetracyclic derivatives with sulfur-containing substituents.

-

PubChemLite. 5-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2). [Link]

-

LookChem. This compound. [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

5-(Trifluoromethyl)pyridazin-3-amine molecular structure

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine

Foreword

The strategic incorporation of fluorine into bioactive molecules has revolutionized modern drug discovery. The trifluoromethyl group, in particular, serves as a critical substituent for optimizing a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the pyridazine core, a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, the resulting scaffold becomes a high-value building block for novel chemical entities. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular architecture, provide a robust synthetic protocol with mechanistic insights, detail characterization methodologies, and explore its potential applications, grounding all claims in authoritative references.

Molecular Structure and Physicochemical Profile

This compound (CAS: 1211591-88-6) is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position.[1][2] This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly consequential for its chemical behavior and biological activity.

-

Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly lowers the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack and influencing the pKa of the ring nitrogens. Consequently, the exocyclic amine at the 3-position is rendered significantly less basic than typical aromatic amines, which can be a crucial factor in modulating drug-receptor interactions and avoiding off-target effects related to high basicity.

-

Lipophilicity: The -CF₃ group substantially increases the molecule's lipophilicity (fat-solubility), a key parameter influencing its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. Its presence can shield adjacent positions on the molecule from oxidative metabolism, thereby prolonging the compound's half-life in vivo.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₃N₃ | [2][3][4] |

| Molecular Weight | 163.10 g/mol | [2][3] |

| CAS Number | 1211591-88-6 | [1][2][5] |

| Appearance | Solid (predicted) | General chemical knowledge |

| XlogP (predicted) | 0.4 | [3] |

| Monoisotopic Mass | 163.03574 Da | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established heterocyclic chemistry principles. The following protocol outlines a logical and efficient pathway. The causality behind this multi-step synthesis lies in the selective manipulation of functional groups on a pre-functionalized pyridazine core.

Synthetic Workflow Overview

The proposed synthesis begins with a commercially available or readily synthesized dichlorinated pyridazine, proceeds through a selective nucleophilic aromatic substitution (SNAr), and concludes with a reductive dehalogenation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the completion of each step is confirmed analytically before proceeding, ensuring high fidelity and yield of the final product.

Materials:

-

3,6-dichloro-5-(trifluoromethyl)pyridazine

-

Ammonia (7 N solution in Methanol)

-

Palladium on Carbon (10% Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heavy-walled pressure vessel (sealed tube)

Protocol Steps:

-

Step 1: Selective Nucleophilic Aromatic Substitution (Amination)

-

Rationale: The electron-deficient nature of the dichloropyridazine ring facilitates SNAr. Ammonia is used as the nucleophile to introduce the required amine group. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia reagent at elevated temperatures required for the reaction.

-

Procedure:

-

In a heavy-walled pressure vessel, combine 3,6-dichloro-5-(trifluoromethyl)pyridazine (1.0 eq) and a 7 N solution of ammonia in methanol (5.0 eq).

-

Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

-

Validation: Monitor the reaction's progress by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.

-

Once complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude intermediate, 6-chloro-5-(trifluoromethyl)pyridazin-3-amine, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

-

-

-

Step 2: Palladium-Catalyzed Reductive Dechlorination

-

Rationale: Catalytic transfer hydrogenation is a safe and effective method for removing the remaining chloro group.[6] Palladium on carbon is the catalyst of choice for this transformation, and ammonium formate serves as a convenient in situ source of hydrogen gas.

-

Procedure:

-

Dissolve the crude or purified 6-chloro-5-(trifluoromethyl)pyridazin-3-amine (1.0 eq) in methanol.

-

To this solution, add ammonium formate (3.0-4.0 eq) followed by 10% Pd/C (0.1 eq).

-

Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

-

Validation: Monitor the reaction by TLC or LC-MS until the chlorinated intermediate is fully consumed.

-

Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

-

-

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a suite of analytical techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region for the pyridazine protons, likely appearing as doublets with a small coupling constant. A broad singlet for the two amine (-NH₂) protons. |

| ¹³C NMR | Five signals corresponding to the five carbon atoms. The carbon of the -CF₃ group will appear as a characteristic quartet due to C-F coupling. The carbon attached to the amine group will be shifted downfield. |

| ¹⁹F NMR | A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. |

| Mass Spec (MS) | For ESI+, the protonated molecule [M+H]⁺ is expected at m/z 164.04302.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. |

| Infrared (IR) | Characteristic N-H stretching bands (two sharp peaks) around 3300-3500 cm⁻¹. Strong C-F stretching bands between 1100-1300 cm⁻¹. Aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region. |

Applications in Research and Development

The combination of a hydrogen-bond-donating amine, a metabolically robust lipophilic group, and an electron-deficient aromatic scaffold makes this compound a highly attractive building block, particularly in medicinal chemistry.[7][8]

Role in Medicinal Chemistry

-

Kinase Inhibitors: The pyridazine core is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The 3-amine group can form critical hydrogen bonds with the kinase hinge region, while the 5-trifluoromethyl group can be directed into hydrophobic pockets to enhance potency and selectivity.

-

Agrochemicals: Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemicals, including fungicides and herbicides.[7][10] This molecule serves as a potential starting point for the synthesis of new crop protection agents.

-

Scaffold for Library Synthesis: The amine group provides a convenient handle for further chemical modification via amide bond formation, reductive amination, or participation in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

Caption: Structure-function relationships for drug development applications.

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not widely published, related aminopyridines and fluorinated compounds require careful handling.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[11]

Conclusion

This compound represents a strategically designed molecular scaffold that leverages the beneficial properties of both the pyridazine core and the trifluoromethyl group. Its synthesis is achievable through logical, well-established chemical transformations. The unique electronic and physicochemical properties of this compound make it a valuable building block for the discovery of next-generation pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical tool in their research and development programs.

References

-

PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H4F3N3). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methyl-6-(trifluoromethyl)pyridazin-3-amine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Fujikawa, K., & Tsubata, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135–146. Available from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

Sources

- 1. 1211591-88-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - CAS:1211591-88-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C5H4F3N3) [pubchemlite.lcsb.uni.lu]

- 4. This compound, CasNo.1211591-88-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. This compound CAS#: 1211591-88-6 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. capotchem.com [capotchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. aksci.com [aksci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

In-depth Technical Guide to the Spectroscopic Data of 5-(Trifluoromethyl)pyridazin-3-amine (NMR, IR, MS)

A comprehensive analysis of the spectroscopic characteristics of 5-(Trifluoromethyl)pyridazin-3-amine, a significant heterocyclic building block in medicinal chemistry and materials science, is currently precluded by the absence of publicly available, peer-reviewed experimental data. Despite its commercial availability and citation in patent literature as a synthetic intermediate, a thorough investigation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles has not been disseminated in accessible scientific journals or spectral databases.

This guide was intended to provide researchers, scientists, and drug development professionals with a detailed exploration of the spectroscopic properties of this compound. The objective was to present and interpret its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, offering insights into its molecular structure and electronic properties. However, extensive searches of prominent scientific databases and publisher websites, including the American Chemical Society (ACS), Royal Society of Chemistry (RSC), ScienceDirect, and Google Scholar, using the compound's name, CAS Number (1211591-88-6), and various keyword combinations, did not yield any citable experimental spectra.

While chemical suppliers list the compound and provide basic physical properties, and some patent documents mention its use in synthesis, none offer the detailed spectroscopic data required for a rigorous scientific analysis. One patent document alludes to a mass spectrometry result, stating an m/z of 163.8 for the [M+H]⁺ ion, which aligns with the predicted protonated molecular weight. PubChemLite also lists predicted mass-to-charge ratios for various adducts. However, this information is insufficient for a comprehensive guide.

The creation of a scientifically sound and authoritative technical document necessitates access to primary experimental data. Without the actual spectra, any discussion on chemical shifts, coupling constants, vibrational modes, or fragmentation patterns would be purely speculative and would not meet the required standards of scientific integrity and trustworthiness.

Therefore, until the full spectroscopic characterization of this compound is published in a citable format, this in-depth technical guide cannot be completed. The scientific community would benefit greatly from the public dissemination of this data to facilitate further research and application of this potentially valuable molecule.

The Strategic Deployment of 5-(Trifluoromethyl)pyridazin-3-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore and exploit unique chemical scaffolds. Among these, fluorinated heterocycles have emerged as particularly valuable assets. This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)pyridazin-3-amine, a building block of increasing significance in contemporary drug discovery. We will delve into its synthesis, key chemical transformations, and its strategic application in the development of innovative therapeutics, supported by field-proven insights and detailed experimental protocols. This guide is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this versatile scaffold in their drug design and development endeavors.

Introduction: The Trifluoromethyl-Pyridazine Moiety as a Privileged Scaffold

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a range of physicochemical and biological properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability. When appended to a nitrogen-containing heterocycle like pyridazine, the resulting scaffold presents a unique combination of properties.

The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a distinct electronic distribution and hydrogen bonding capabilities that can be pivotal for target engagement. The combination of the trifluoromethyl group and the pyridazine core in this compound creates a building block with a unique profile:

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism, which can prolong the half-life of a drug molecule.

-

Enhanced Target Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity.

-

Modulation of Physicochemical Properties: The -CF3 group can fine-tune lipophilicity, solubility, and pKa, allowing for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vectorial Chemical Space Exploration: The amine functionality on the pyridazine ring provides a versatile handle for a wide array of chemical transformations, enabling the exploration of diverse chemical space around this core.

This guide will provide a comprehensive overview of how to effectively utilize this compound as a strategic building block in drug discovery programs.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-5-(trifluoromethyl)pyridazine, with an amine source.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the synthesis of this compound from 3-chloro-5-(trifluoromethyl)pyridazine using microwave-assisted amination.

Materials:

-

3-Chloro-5-(trifluoromethyl)pyridazine

-

Ammonium hydroxide (aqueous solution, e.g., 28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Water (deionized)

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a microwave reactor vessel, add 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq., e.g., 236 mg, 1.2 mmol) and anhydrous THF (e.g., 2 mL).

-

Add ammonium hydroxide (1.0 eq., e.g., 0.05 mL, 1.2 mmol).

-

Seal the vessel and heat the reaction mixture in the microwave reactor to 100 °C for 1 hour.

-

After cooling, add another portion of ammonium hydroxide (1.0 eq.) and continue heating at 100 °C for an additional hour.

-

Repeat the addition of ammonium hydroxide (1.0 eq.) and heat for a further 8 hours to drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (e.g., 50 mL).

-

Extract the aqueous layer with dichloromethane (e.g., 50 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can often be used in subsequent steps without further purification.

Expected Yield: Approximately 71%.

Characterization: The product can be characterized by mass spectrometry (m/z 163.8 [M+H]+) and NMR spectroscopy.[1]

Key Transformations and Synthetic Utility

The primary amine of this compound serves as a versatile nucleophile and a key point for diversification. Standard cross-coupling reactions are instrumental in elaborating this core into more complex drug-like molecules.

N-Arylation and N-Heteroarylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5] This reaction allows for the coupling of this compound with a wide variety of aryl and heteroaryl halides or triflates, providing access to a rich diversity of chemical structures.

Materials:

-

This compound (1.0 eq.)

-

Aryl or heteroaryl bromide/iodide (1.1 eq.)

-

Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

-

Base (e.g., Cs2CO3, K3PO4, 2.0 eq.)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (silica gel chromatography)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide, this compound, base, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Synthetic utility of the diazonium intermediate.

Case Study: Application in Neuroscience Drug Discovery

The trifluoromethyl-pyridazine scaffold has shown significant promise in the development of therapeutics for neurological disorders. A recent example is the discovery of potent, orally active, and brain-penetrable NLRP3 inflammasome inhibitors for the potential treatment of α-synucleinopathies, such as Parkinson's disease. [6] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation has been implicated in the pathogenesis of various inflammatory diseases, including neurodegenerative disorders. In a drug discovery campaign, researchers identified a series of pyridazine derivatives as a novel class of NLRP3 inhibitors. The optimization of a high-throughput screening hit led to the identification of compound 5e (ASP0965) , which features a substituted pyridazine core. [6] While not directly synthesized from this compound, the structure-activity relationship (SAR) studies in this work highlight the importance of the trifluoromethyl group on an adjacent phenyl ring, demonstrating its favorable impact on potency and metabolic stability. The pyridazine core itself was crucial for the overall pharmacological profile. This case study underscores the potential of trifluoromethyl-substituted pyridazine derivatives in CNS drug discovery, where brain penetrability and metabolic stability are critical attributes.

Table 1: Key Properties of a Representative Pyridazine-based NLRP3 Inhibitor

| Compound | IL-1β Inhibition (IC50) | Brain Penetrability | In Vivo Efficacy |

| 5e (ASP0965) | Potent | Yes | Demonstrated in animal models |

Data synthesized from Bioorg. Med. Chem. 2025, 118, 118042. [6]

Structure-Activity Relationship (SAR) Insights

The strategic placement of the trifluoromethyl group and the versatile amine handle on the pyridazine ring allows for systematic exploration of SAR. Key considerations when using this compound as a building block include:

-

Vectorial Elaboration: The amine at the 3-position allows for the extension of substituents into specific vectors of the target's binding pocket. The nature of the group introduced via N-arylation or other C-N bond-forming reactions will be a primary driver of potency and selectivity.

-

Impact of the Trifluoromethyl Group: The -CF3 group at the 5-position can influence the electronics of the pyridazine ring, potentially affecting the nucleophilicity of the amine and the binding mode of the final compound. Its lipophilic nature will also contribute to the overall properties of the molecule.

-

Hydrogen Bonding: The pyridazine nitrogens can act as hydrogen bond acceptors, and the N-H of the amine (or its arylated derivative) can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule in the active site of a protein.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and a synthetically tractable pyridazine core provides a powerful platform for the design of novel therapeutics. The ability to readily engage in key transformations such as Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for lead discovery and optimization. As demonstrated in the case of NLRP3 inhibitors, this scaffold is well-suited for targeting a range of biological targets, including those in the challenging area of CNS drug discovery. The continued exploration of the chemical space around the this compound core is likely to yield a new generation of innovative medicines with improved therapeutic profiles.

References

-

Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

- 1. This compound CAS#: 1211591-88-6 [m.chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of 5-(Trifluoromethyl)pyridazin-3-amine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Certain structural motifs, owing to their favorable physicochemical and pharmacological properties, have earned the status of "privileged scaffolds." The pyridazine ring is one such core, recognized for its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, which facilitate potent and selective interactions with biological targets[1]. When combined with the trifluoromethyl (-CF3) group—a substituent renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa—the resulting scaffold becomes a powerful tool for drug design[2][3].

This guide focuses on a particularly valuable building block at the intersection of these two privileged motifs: 5-(Trifluoromethyl)pyridazin-3-amine (CAS No. 1211591-88-6). This compound serves as a versatile and highly sought-after intermediate for synthesizing a new generation of targeted therapies, particularly in the realm of kinase inhibition. We will explore its synthesis, reactivity, and application, providing field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211591-88-6 | [1][4] |

| Molecular Formula | C₅H₄F₃N₃ | [1] |

| Molecular Weight | 163.10 g/mol | [1] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point | 294.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.04 (s, 1H), 7.31 (s, 1H), 6.89 (s, 2H) | Patent WO2021236636A1 |

| MS (ESI) | m/z 164.1 [M+H]⁺ | Patent WO2021236636A1 |

Synthesis of this compound

The most direct and scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The chloro-derivative, 3-chloro-5-(trifluoromethyl)pyridazine, serves as a readily available starting material. The amination is typically achieved using a source of ammonia under elevated temperature and pressure, often facilitated by microwave irradiation to reduce reaction times and improve yields.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from patent WO2021236636A1.

Objective: To synthesize this compound from 3-chloro-5-(trifluoromethyl)pyridazine.

Materials:

-

3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq)

-

Ammonia (7 N solution in methanol, 10.0 eq)

-

1,4-Dioxane

-

Microwave vial (20 mL)

-

Stir bar

Procedure:

-

To a 20 mL microwave vial equipped with a stir bar, add 3-chloro-5-(trifluoromethyl)pyridazine (e.g., 1.0 g, 5.48 mmol).

-

Add 1,4-dioxane (5.5 mL) to the vial.

-

Add the 7 N solution of ammonia in methanol (7.8 mL, 54.8 mmol, 10.0 eq).

-

Seal the microwave vial tightly.

-

Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 2 hours. The causality for using microwave heating is to rapidly achieve the necessary temperature to overcome the activation energy for the SNAr reaction, which proceeds slowly at lower temperatures. The sealed vessel maintains the volatile ammonia reactant in solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Triturate the resulting residue with diethyl ether.

-

Collect the solid product by filtration, wash with additional diethyl ether, and dry under vacuum to afford this compound as a solid. The expected yield is typically high, often exceeding 90%.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its primary amino group. This amine can readily participate in a variety of bond-forming reactions, making it an ideal anchor point for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful methods for forming C-N bonds with aryl or heteroaryl halides.

Key Reaction: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for constructing the arylamine linkages prevalent in kinase inhibitors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The use of specialized phosphine ligands, such as XPhos, is often necessary to facilitate the coupling of electron-rich amines with heteroaryl chlorides.

Caption: Key reagents in a typical Buchwald-Hartwig C-N coupling reaction.

Application in the Synthesis of IRAK4 Inhibitors

A compelling application of this compound is its use as a key intermediate in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are fundamental components of the innate immune system.

Dysregulation of the IRAK4 signaling cascade is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of lymphoma[5][6]. Consequently, inhibiting IRAK4 is a highly pursued therapeutic strategy.

IRAK4 Signaling Pathway and Point of Inhibition

The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its receptor initiates the recruitment of the MyD88 adaptor protein. MyD88 then recruits IRAK4, which phosphorylates and activates IRAK1. This phosphorylation event triggers a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

Caption: Simplified IRAK4 signaling pathway showing the point of therapeutic intervention.

Synthetic Example: Core of an IRAK4 Inhibitor

In the synthesis described in patent WO2021236636A1, this compound is coupled with 2,4-dichloro-5-methoxypyrimidine via a Buchwald-Hartwig reaction. The resulting intermediate, N-(2-chloro-5-methoxypyrimidin-4-yl)-5-(trifluoromethyl)pyridazin-3-amine, represents the core structure of a potent IRAK4 inhibitor, which is further elaborated to produce the final active pharmaceutical ingredient. This highlights the direct and crucial role of the title compound in constructing molecules with significant therapeutic potential.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that combines the advantageous properties of two privileged medicinal chemistry scaffolds. Its straightforward synthesis and versatile reactivity, particularly in robust C-N bond-forming reactions, make it an invaluable asset for drug discovery programs. Its demonstrated application in the synthesis of targeted therapies like IRAK4 inhibitors underscores its importance and potential. For researchers and drug development professionals, mastering the use of this compound opens a direct route to novel chemical matter with enhanced prospects for clinical success.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search. 7

-

Talele, T. T. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1205-1234. [Link]

-

BenchChem. 3-Methoxy-6-(trifluoromethyl)pyridazine. BenchChem. 8

-

Apollo Scientific. This compound. Apollo Scientific. Link

-

Synthonix. This compound. Synthonix. Link

-

Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(11), 2246-2252. [Link]

-

ChemicalBook. This compound CAS#: 1211591-88-6. ChemicalBook. Link

- Harris, C., et al. (2021). Pyridazine compounds and methods of use thereof.

-

Boyle, R. G., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 578-583. [Link]

Sources

- 1. Synthonix, Inc > 1211591-88-6 | this compound [synthonix.com]

- 2. 1211591-88-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound CAS#: 1211591-88-6 [m.chemicalbook.com]

- 4. 1211591-88-6|this compound|BLD Pharm [bldpharm.com]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these, 5-(Trifluoromethyl)pyridazin-3-amine stands as a compound of significant interest, given the prevalence of the pyridazine scaffold in biologically active molecules.[1][2][3] As with any frontier of scientific exploration, the path to discovery must be paved with an unwavering commitment to safety. This guide serves as a comprehensive resource for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

It is crucial to acknowledge that, as a specialized research chemical, comprehensive toxicological data for this compound is not yet fully established.[4] Therefore, this guide is built upon a foundation of proactive caution, drawing logical parallels from the known safety profiles of structurally analogous compounds, such as trifluoromethylated pyridines and other pyridazine derivatives.[4][5][6] The principles of sound industrial hygiene and prudent laboratory practice are paramount.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the cornerstone of a robust safety protocol. While a definitive hazard profile for this compound is pending, the available data for similar compounds suggests the following potential risks:

-

Acute Toxicity: Structurally related compounds, such as 2-Amino-5-(trifluoromethyl)pyridine, are classified as toxic if swallowed and harmful in contact with skin.[5]

-

Skin and Eye Irritation: Many aminopyridine and pyridazine derivatives are known to cause skin and serious eye irritation.[5][6][7]

-

Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[4][5][6]

Engineering Controls: The First Line of Defense

The primary approach to mitigating exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, with all weighing and handling of the solid compound performed within a certified chemical fume hood.[4][5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

| Body Part | Personal Protective Equipment | Standard | Rationale |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles.[4][5] |

| Hands | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | EN374 | Prevents skin contact. Use proper glove removal technique to avoid cross-contamination.[4][8] |

| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | NIOSH (US) or EN 143/149 (EU) | Minimizes the risk of inhalation.[5] |

Section 2: Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound:

Caption: Decision tree for managing a spill of this compound.

Section 4: Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

-

Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

-

Disposal Route: Disposal should be carried out by a licensed professional waste disposal service. [4]Consider incineration in a chemical incinerator equipped with an afterburner and scrubber. [4][5]* Environmental Protection: Do not allow the product to enter drains or waterways. [4]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and a steadfast adherence to established safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects both individuals and the integrity of their scientific endeavors. Continuous vigilance and a proactive approach to risk mitigation are the cornerstones of responsible innovation.

References

-

Capot Chemical. (2024-01-11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical. [Link]

-

Watson International Ltd. 6-Chloropyridazin-3-amine SAFETY DATA SHEET. Watson International Ltd. [Link]

-

PubChem. 5-(Trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025-08-05). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. [Link]

-

IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. capotchem.com [capotchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. watson-int.com [watson-int.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 5-(Trifluoromethyl)pyridazin-3-amine for Drug Discovery

Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyridazin-3-amine Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide spectrum of biological activities.[2][3][4]

The convergence of these two motifs in This compound (Figure 1) creates a building block of significant interest for the development of novel therapeutic agents and other bioactive molecules. Its utility is prominently highlighted in recent patent literature, where it serves as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, it is a documented precursor for compounds modulating Colony-Stimulating Factor 1 Receptor (cFMS) for applications in oncology and autoimmune diseases, as well as inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) and NLRP3 inflammasome modulators.[5]

This guide provides a detailed exploration of the synthetic utility of this compound. It offers field-proven insights and step-by-step protocols for its derivatization, empowering researchers to leverage this valuable scaffold in their discovery programs. We will cover foundational reactions targeting the primary amine, including N-acylation, N-alkylation, and the formation of ureas and sulfonamides, as well as advanced palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures.

Figure 1: Structure of this compound CAS: 1211591-88-6 Molecular Formula: C₅H₄F₃N₃ Molecular Weight: 163.10

Part 1: Synthesis of the Core Scaffold

Access to a reliable supply of the starting material is paramount. This compound is commercially available from various vendors. For researchers preferring in-house synthesis, a common and effective method involves the nucleophilic aromatic substitution of a halogenated precursor with ammonia, often facilitated by microwave heating to accelerate the reaction.

Protocol 1: Synthesis of this compound from 3-Chloro-5-(trifluoromethyl)pyridazine

This protocol is adapted from methodologies described in patent literature for the synthesis of key intermediates.

Workflow Diagram:

Caption: General workflow for N-acylation.

General Procedure (Acyl Chloride Method):

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (1.2-1.5 eq).

-

Add the desired acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, for specific substrates and under controlled conditions, it can be effective. A more versatile and controllable method for forming C-N bonds is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction.

Causality (Reductive Amination): The amine first condenses with the carbonyl compound to form a transient iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding amine. STAB is particularly effective as it is less basic and less reactive towards the carbonyl starting material than other hydrides like sodium borohydride.

General Procedure (Reductive Amination):

This protocol is adapted from a procedure used for a closely related substrate found in patent WO2023088987A1.

Materials & Reagents:

| Reagent | M.W. | CAS No. | Role |

| This compound | 163.10 | 1211591-88-6 | Starting Material |

| Aldehyde or Ketone (R-CHO/R₂CO) | Varies | Varies | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | Reducing Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Solvent |

| Acetic Acid (optional) | 60.05 | 64-19-7 | Catalyst |

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

-

Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Optional: Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of Urea and Sulfonamide Derivatives

Urea and sulfonamide moieties are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, enhancing target binding and modulating physicochemical properties.

Workflow Diagram: Urea & Sulfonamide Synthesis

Caption: Pathways to Urea and Sulfonamide Derivatives.

4.1 Urea Synthesis via Isocyanate Addition

The most direct route to unsymmetrical ureas involves the reaction of the amine with an isocyanate.

General Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

-

Add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-12 hours. The reaction is often complete at room temperature and can be monitored by TLC or LC-MS.

-

If a precipitate forms, it is often the desired product and can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by recrystallization or column chromatography.

4.2 Sulfonamide Synthesis

Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. [4]Pyridine is often used as both the base and a solvent.

General Procedure:

-

Dissolve this compound (1.0 eq) in pyridine or an inert solvent like DCM containing triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

-